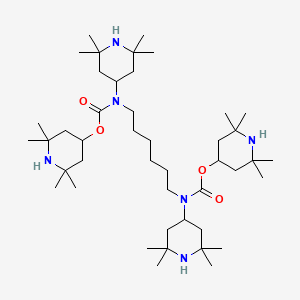

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate)

描述

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is a complex organic compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes multiple piperidyl groups, making it highly effective in stabilizing materials exposed to sunlight.

属性

CAS 编号 |

79317-10-5 |

|---|---|

分子式 |

C44H84N6O4 |

分子量 |

761.2 g/mol |

IUPAC 名称 |

(2,2,6,6-tetramethylpiperidin-4-yl) N-(2,2,6,6-tetramethylpiperidin-4-yl)-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)-(2,2,6,6-tetramethylpiperidin-4-yl)oxycarbonylamino]hexyl]carbamate |

InChI |

InChI=1S/C44H84N6O4/c1-37(2)23-31(24-38(3,4)45-37)49(35(51)53-33-27-41(9,10)47-42(11,12)28-33)21-19-17-18-20-22-50(32-25-39(5,6)46-40(7,8)26-32)36(52)54-34-29-43(13,14)48-44(15,16)30-34/h31-34,45-48H,17-30H2,1-16H3 |

InChI 键 |

IJFYOMHOWJYPMO-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(CC(N1)(C)C)N(CCCCCCN(C2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with hexamethylene diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reactants: 2,2,6,6-tetramethyl-4-piperidinol and hexamethylene diisocyanate.

Solvent: Common solvents include acetone, ethyl acetate, and methanol.

Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures.

Catalysts: Catalysts such as tin compounds may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The process involves the use of specialized reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitroxyl radicals.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The piperidyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroxyl radicals, amine derivatives, and substituted piperidyl compounds. These products have various applications in different fields, including polymer stabilization and pharmaceuticals.

科学研究应用

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.

Biology: The compound’s ability to inhibit nicotinic acetylcholine receptors makes it useful in neurobiological studies.

Medicine: Its derivatives are explored for potential therapeutic applications, including neuroprotective agents.

Industry: The compound is widely used in the plastics industry as a light stabilizer, enhancing the durability and lifespan of plastic products.

作用机制

The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) involves the formation of nitroxyl radicals. These radicals act as scavengers for free radicals generated during the degradation of polymers. By neutralizing these free radicals, the compound prevents the breakdown of polymer chains, thereby stabilizing the material. The molecular targets include phenolic antioxidants incorporated in polymers, which react with the nitroxyl radicals to form stable products.

相似化合物的比较

Similar Compounds

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.

N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: A compound with similar structural features and applications in stabilizing polymers.

Uniqueness

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is unique due to its specific structure, which provides enhanced stability and effectiveness as a light stabilizer. Its ability to form nitroxyl radicals and interact with phenolic antioxidants sets it apart from other similar compounds, making it highly effective in preventing polymer degradation.

生物活性

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is a complex organic compound known for its applications in various fields, particularly as a light stabilizer and antioxidant in polymer formulations. Its biological activity is of significant interest due to its structural features and potential interactions with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C44H84N6O4

- Molecular Weight : 792.19 g/mol

Structural Features

The structure consists of multiple piperidine rings which contribute to its stability and reactivity. The presence of carbamate groups enhances its solubility and interaction with various substrates.

Antioxidant Properties

Research indicates that bis(2,2,6,6-tetramethyl-4-piperidyl) compounds exhibit significant antioxidant properties. These properties are primarily attributed to the piperidine moiety, which can scavenge free radicals effectively.

The antioxidant activity is believed to occur through the following mechanisms:

- Radical Scavenging : The piperidine nitrogen can donate electrons to free radicals.

- Metal Chelation : The compound may bind metal ions that catalyze oxidative processes.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results are summarized in Table 1.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Table 1: Effect of Bis(2,2,6,6-tetramethyl-4-piperidyl) on Cell Viability

At higher concentrations (≥100 µg/mL), a significant reduction in cell viability was observed, indicating potential cytotoxic effects at elevated doses.

In Vivo Studies

In vivo studies have demonstrated that this compound can modulate inflammatory responses. For instance, a study involving animal models showed that administration of the compound significantly reduced markers of inflammation compared to control groups.

Case Study: Anti-inflammatory Effects

A notable case study involved the administration of bis(2,2,6,6-tetramethyl-4-piperidyl) in a model of induced arthritis. The results indicated:

- Reduction in Swelling : A decrease in paw swelling was observed after treatment.

- Histological Improvements : Tissue samples showed reduced inflammatory cell infiltration.

Polymer Stabilization

Due to its antioxidant properties, this compound is widely used as a stabilizer in polymers. It helps prevent degradation from UV light and thermal exposure.

Potential Therapeutic Uses

The biological activities suggest potential therapeutic applications in:

- Anti-inflammatory therapies : As an adjunct treatment for inflammatory diseases.

- Antioxidant supplements : To mitigate oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。